Spectroscopic Profile of (E)-4-Hexen-3-one: A Technical Guide
Spectroscopic Profile of (E)-4-Hexen-3-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-Hexen-3-one, a key intermediate and flavoring agent. The document is intended for researchers, scientists, and professionals in the fields of chemical analysis, quality control, and drug development, offering a centralized resource for its spectral characterization.
Introduction
(E)-4-Hexen-3-one (CAS No. 2497-21-4) is an alpha,beta-unsaturated ketone with the molecular formula C₆H₁₀O. Its structure, characterized by a carbonyl group conjugated with a carbon-carbon double bond, gives rise to distinct spectroscopic signatures. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and the understanding of its chemical behavior. This guide presents a detailed analysis of its spectroscopic properties, supported by experimental protocols and data visualizations.
Spectroscopic Data
The following sections provide a detailed breakdown of the NMR, IR, and MS data for (E)-4-Hexen-3-one, with quantitative information organized into clear, easy-to-reference tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of (E)-4-Hexen-3-one by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopic Data of (E)-4-Hexen-3-one
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-1 | 1.07 | t | 7.4 |
| H-2 | 2.53 | q | 7.4 |
| H-4 | 6.10 | d | 15.8 |
| H-5 | 6.84 | dq | 15.8, 6.9 |
| H-6 | 1.89 | d | 6.9 |
¹³C NMR Spectroscopic Data of (E)-4-Hexen-3-one
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-1 | 8.2 |
| C-2 | 35.5 |
| C-3 | 200.8 |
| C-4 | 131.7 |
| C-5 | 143.1 |
| C-6 | 18.2 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (E)-4-Hexen-3-one is characterized by strong absorptions corresponding to the carbonyl and alkene moieties.
Key IR Absorption Bands of (E)-4-Hexen-3-one
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |
| ~2975 | C-H (sp³) stretch | Strong |
| ~1698 | C=O (α,β-unsaturated ketone) stretch | Strong |
| ~1674 | C=C (alkene) stretch | Medium |
| ~970 | =C-H bend (trans) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of (E)-4-Hexen-3-one shows a molecular ion peak and several characteristic fragment ions.
Mass Spectrometry Data (Electron Ionization) of (E)-4-Hexen-3-one
| m/z | Relative Intensity (%) | Fragment Assignment |
| 98 | ~20 | [M]⁺ (Molecular Ion) |
| 69 | 100 | [M - C₂H₅]⁺ |
| 41 | ~60 | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.
NMR Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition:
A sample of (E)-4-Hexen-3-one (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1][2] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The tube is then placed in the NMR spectrometer. For ¹³C NMR, typical acquisition parameters might include a 30° pulse angle and a relaxation delay of 1-2 seconds to ensure adequate signal-to-noise ratio.[3]
Infrared (IR) Spectroscopy
FTIR Spectroscopy of a Neat Liquid:
A drop of neat (E)-4-Hexen-3-one is placed between two salt plates (e.g., NaCl or KBr). The plates are carefully pressed together to form a thin liquid film. The assembled plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS):
A small amount of the volatile (E)-4-Hexen-3-one is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe. In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of (E)-4-Hexen-3-one.
Conclusion
The spectroscopic data and protocols presented in this guide provide a robust framework for the identification and characterization of (E)-4-Hexen-3-one. The distinct signals in its ¹H NMR, ¹³C NMR, IR, and MS spectra, arising from its unique structural features, allow for unambiguous confirmation of its identity and purity. This information is invaluable for researchers and industry professionals working with this compound.
